Cas no 71519-95-4 (1,3,2-Dioxaphosphorinane,2-[2,4-bis(1,1-dimethylethyl)phenoxy]-5,5-dimethyl-)

1,3,2-Dioxaphosphorinane,2-[2,4-bis(1,1-dimethylethyl)phenoxy]-5,5-dimethyl- structure
71519-95-4 structure
Product Name:1,3,2-Dioxaphosphorinane,2-[2,4-bis(1,1-dimethylethyl)phenoxy]-5,5-dimethyl-
Numero CAS:71519-95-4
MF:C19H31O3P
MW:338.421406984329
CID:572647
PubChem ID:172819
Update Time:2025-04-19

1,3,2-Dioxaphosphorinane,2-[2,4-bis(1,1-dimethylethyl)phenoxy]-5,5-dimethyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,3,2-Dioxaphosphorinane,2-[2,4-bis(1,1-dimethylethyl)phenoxy]-5,5-dimethyl-
    • 2-(2,4-ditert-butylphenoxy)-5,5-dimethyl-1,3,2-dioxaphosphinane
    • 2-[2,4-bis(tert-butyl)phenoxy]-5,5-dimethyl-1,3,2-dioxaphosphorinane
    • 1,3,2-Dioxaphosphorinane, 2-(2,4-bis(1,1-dimethylethyl)phenoxy)-5,5-dimethyl-
    • 2-(2,4-Bis(tert-butyl)phenoxy)-5,5-dimethyl-1,3,2-dioxaphosphorinane
    • 2-(2,4-Di-tert-Butylphenoxy)-5,5 dimethyl-1,3,2-dioxaphosphorinane
    • 2-(2,4-di-tert-butylphenoxy)-5,5-dimethyl-1,3,2-dioxaphosphinane
    • 2-[2,4-Bis(1,1-dimethylethyl)phenoxy]-5,5-dimethyl-1,3,2-dioxaphosphorinane
    • SCHEMBL17070936
    • SA36BK7EB2
    • 2-[2,4-bis-(tert-Butyl)phenoxy]-5,5-dimethyl-1,3,2-dioxaphosphorinane
    • 1,3,2-Dioxaphosphorinane, 2-[2,4-bis(1,1-dimethylethyl)phenoxy]-5,5-dimethyl-
    • 71519-95-4
    • NS00037233
    • DTXSID4072368
    • EINECS 275-591-3
    • Inchi: 1S/C19H31O3P/c1-17(2,3)14-9-10-16(15(11-14)18(4,5)6)22-23-20-12-19(7,8)13-21-23/h9-11H,12-13H2,1-8H3
    • Chiave InChI: DLOCWLUOVMSSII-UHFFFAOYSA-N
    • Sorrisi: P1(OC2=CC=C(C=C2C(C)(C)C)C(C)(C)C)OCC(C)(C)CO1

Proprietà calcolate

  • Massa esatta: 338.20123
  • Massa monoisotopica: 338.201
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 23
  • Conta legami ruotabili: 4
  • Complessità: 384
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: 6.2
  • Superficie polare topologica: 27.7Ų

Proprietà sperimentali

  • Punto di ebollizione: 346.1ºC at 760 mmHg
  • Punto di infiammabilità: 199.9ºC
  • PSA: 27.69
  • LogP: 5.96030
Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd